molecular formula C33H28O7S B1474366 p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside CAS No. 352438-38-1

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside

Cat. No.: B1474366
CAS No.: 352438-38-1
M. Wt: 568.6 g/mol
InChI Key: KXCPBCAUAAHJGN-NBJHOTSESA-N
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Description

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside is a thioglycoside derivative extensively used in carbohydrate chemistry for synthesizing oligoarabinofuranosides, particularly in mycobacterial cell wall component studies . Its structure features:

  • A 1-thio-α-D-arabinofuranoside backbone.
  • Three benzoyl protecting groups at positions 2, 3, and 3.
  • A p-tolylthio aglycone, enhancing stability and reactivity in glycosylation reactions.

This compound is valued for its high reactivity under mild acidic or oxidative conditions, making it a versatile glycosyl donor. Its synthesis typically involves sequential benzoylation of arabinofuranose derivatives, followed by thiolation with p-toluenethiol under controlled conditions .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPBCAUAAHJGN-NBJHOTSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside: plays a crucial role in biochemical reactions, particularly in the synthesis of complex carbohydrates. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate by glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds. These interactions are vital for the formation of glycoconjugates, which are important for cell-cell communication, immune response, and pathogen recognition.

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating glycosylation pathways, which are critical for protein folding, stability, and activity. This compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, it has been observed to impact gene expression and cellular metabolism by influencing the availability of glycosylated intermediates.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with glycosyltransferases. These enzymes recognize the thioglycoside moiety of the compound and facilitate the transfer of sugar units to target molecules. This process can lead to the inhibition or activation of various enzymes, depending on the context of the glycosylation event. Changes in gene expression are also mediated through the modulation of glycosylation patterns on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular glycosylation patterns and subsequent changes in cell behavior.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it can enhance glycosylation processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal glycosylation pathways and leading to cellular dysfunction. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of This compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, as it interacts with different biomolecules in various cellular environments.

Biological Activity

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside (CAS No. 352438-38-1) is a thioglycoside compound with significant potential in biochemical research and synthetic chemistry. This article explores its biological activity, synthesis, and applications, highlighting relevant studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₃H₂₈O₇S
  • Molecular Weight : 568.65 g/mol
  • Functional Groups : The compound features a p-tolyl group, three benzoyl groups, and a thioether linkage to an arabinofuranose sugar.

This structure is critical as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of arabinofuranosides exhibit antimicrobial activities against various pathogens. Specifically, compounds similar to this compound have demonstrated efficacy against bacteria and fungi. For instance, oligoarabinofuranosides synthesized from this compound have been tested for their inhibitory effects on bacterial growth, showing promising results in vitro against strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound serves as a substrate for glycosyltransferases, which are enzymes involved in the synthesis of polysaccharides. Its thioglycoside nature allows it to participate in glycosylation reactions, making it a valuable building block for synthesizing oligosaccharides that can inhibit the activity of specific enzymes implicated in pathogenic processes .

Case Studies

  • Synthesis of Oligoarabinofuranosides : A study detailed the synthesis of this compound as a precursor for oligoarabinofuranosides. These compounds were evaluated for their biological activity against various microbial strains, demonstrating significant antibacterial effects .
  • Antiproliferative Activity : In cellular assays, derivatives of arabinofuranosides were tested for their antiproliferative effects on cancer cell lines. The results indicated that certain modifications to the arabinofuranose structure could enhance cytotoxicity against specific cancer types .

Synthesis and Applications

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for further applications in carbohydrate chemistry. The compound's role as a glycosyl donor is crucial for developing new therapeutic agents targeting bacterial infections and cancer .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli, S. aureus
Enzyme InhibitionSubstrate for glycosyltransferases
AntiproliferativeCytotoxic effects on cancer cell lines

Scientific Research Applications

Synthesis of Oligoarabinofuranosides

p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside serves as a crucial thioglycoside building block in the synthesis of oligoarabinofuranosides. These oligosaccharides are important due to their presence in the cell walls of mycobacteria, including pathogens like Mycobacterium tuberculosis. The synthesis of these compounds allows researchers to study their biological roles and develop potential inhibitors targeting arabinofuranosyltransferases involved in the biosynthesis of mycobacterial arabinan .

Glycosylation Reactions

The compound is utilized in various glycosylation reactions due to its ability to act as a donor for the introduction of arabinofuranose units into larger carbohydrate structures. Its reactivity can be attributed to the thio linkage, which facilitates the formation of glycosidic bonds under mild conditions. This property is particularly useful for synthesizing complex glycoconjugates that may have therapeutic implications .

Development of Antimicrobial Agents

Given that arabinofuranose-containing polysaccharides are integral to the cell walls of certain bacteria, including those resistant to conventional treatments, derivatives of this compound are being explored as potential scaffolds for novel antimicrobial agents. The ability to inhibit arabinofuranosyltransferases could lead to new treatments for drug-resistant strains of M. tuberculosis and other pathogens .

Case Study 1: Synthesis and Characterization

A study conducted by Maju et al. demonstrated a scalable synthesis method for this compound. The researchers successfully synthesized this compound in quantities suitable for further biochemical studies and characterized it using NMR and IR spectroscopy techniques. This foundational work supports its application in oligosaccharide synthesis and enzyme inhibition studies .

Case Study 2: Inhibition Studies

Research has indicated that arabinofuranosyltransferase inhibitors derived from thioglycosides like this compound can effectively disrupt the biosynthesis of arabinan in mycobacteria. This disruption has been shown to enhance the efficacy of existing antibiotics against resistant strains .

Comparison Table: Applications of this compound

ApplicationDescriptionReference
Oligoarabinofuranoside SynthesisBuilding block for synthesizing complex oligosaccharides
Glycosylation ReactionsActs as a donor for glycosidic bond formation
Antimicrobial Agent DevelopmentPotential scaffold for new antibiotics targeting mycobacterial infections

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside and analogous compounds include:

Compound Protecting Groups Aglycone Key Functional Features
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside 2,3,5-tri-O-benzoyl p-Tolylthio High glycosylation efficiency; activated by NIS/AgOTf or BF3·OEt2 .
p-Tolyl-5-O-acetyl-1-thio-α-D-arabinofuranoside (Compound 16, ) 5-O-acetyl p-Tolylthio Reduced steric hindrance; faster hydrolysis but lower stability compared to benzoylated analogs.
p-Tolyl-2,3-di-O-benzoyl-1-thio-α-D-arabinofuranoside (Compound 17, ) 2,3-di-O-benzoyl p-Tolylthio Intermediate reactivity; used for selective deprotection at C5 .
Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside 2,3,5-tri-O-benzoyl Methyl Lacks thio group; less reactive as a glycosyl donor but more stable in storage.
1-Thioacetyl-2,3,5-tri-O-benzyl-α-D-arabinofuranoside (Compound 17, ) 2,3,5-tri-O-benzyl, 1-thioacetyl Acetyl Benzyl groups offer orthogonal protection; requires harsher conditions for deprotection.

Physicochemical Properties

  • Molecular Weight : The target compound has a calculated molecular weight of ~588.54 g/mol (C₃₃H₃₀O₇S), higher than methyl (468.43 g/mol) or acetylated derivatives due to benzoyl groups .
  • Solubility: Soluble in dichloromethane, chloroform, and toluene; less soluble in methanol or water. Benzyl-protected analogs show improved solubility in ethers .
  • Crystallography : Crystal structure data () reveals bond lengths (e.g., S–C1: 1.822 Å) and dihedral angles critical for understanding conformational stability during glycosylation.

Preparation Methods

General Synthetic Strategy

The preparation typically starts from a suitably protected arabinofuranoside precursor, which undergoes thioglycoside formation at the anomeric position followed by selective benzoylation of the hydroxyl groups at positions 2, 3, and 5. The thioglycoside moiety is introduced to enhance the compound's utility as a glycosyl donor in further synthetic applications.

Stepwise Preparation Method

2.1 Formation of p-Tolyl 1-thio-alpha/beta-D-arabinofuranoside

  • A precursor sugar derivative (compound S2 in the cited study) is treated with boron trifluoride etherate (BF3·OEt2) in anhydrous dichloromethane at 0 °C.
  • The reaction mixture is then warmed to room temperature and stirred to promote thioglycoside formation.
  • After completion, the reaction is neutralized with triethylamine, extracted, washed, dried, and concentrated.
  • Purification by silica gel column chromatography (hexane:ethyl acetate) yields the p-tolyl 1-thio-alpha/beta-D-arabinofuranoside (compound S3) with a reported yield of approximately 79% and an α:β ratio of about 5.75:1.00, favoring the α-isomer.

2.2 Selective Benzoylation of Hydroxyl Groups

  • The triol moiety at positions 2, 3, and 5 is selectively benzoylated using benzoyl chloride in pyridine at 0 °C.
  • The reaction is allowed to proceed at room temperature for several hours.
  • Workup involves dilution with water, extraction with dichloromethane, washing with acid and base aqueous solutions, drying, and concentration.
  • The product is purified by column chromatography to afford the tri-O-benzoylated thioglycoside (compound S3) in high yield (up to 79%).

2.3 Optional Protection of 3,5-Diol as Tetraisopropyldisiloxane

  • For enhanced selectivity or alternative synthetic routes, the 3,5-hydroxyl groups can be protected as a tetraisopropyldisiloxane derivative by treatment with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine at 0 °C to room temperature.
  • This intermediate (compound S5) is isolated after quenching and purification steps with yields around 76%.

2.4 Deprotection and Purification

  • Deprotection steps, such as removal of silyl groups or other protecting groups, are performed using standard acidic or basic conditions as required.
  • Final purification is achieved by silica gel chromatography using hexane and ethyl acetate mixtures.
  • The α-anomer is typically the major isomer isolated and characterized by NMR, IR, and optical rotation measurements.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Temperature Yield (%) Notes
Thioglycoside formation BF3·OEt2 in anhydrous CH2Cl2 0 °C to 25 °C ~79 α:β ratio ~5.75:1; neutralize with Et3N after reaction
Benzoylation of hydroxyl groups Benzoyl chloride in pyridine 0 °C to 25 °C ~79 Selective for 2,3,5-OH groups
3,5-Diol protection (optional) 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine 0 °C to 25 °C ~76 Forms tetraisopropyldisiloxane protecting group
Deprotection and purification Acid/base treatment, silica gel chromatography Ambient Variable Final isolation of α-anomer

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR confirms the presence of aromatic benzoyl groups, the p-tolyl moiety, and the anomeric proton characteristic of the α-thioglycoside.
  • IR Spectroscopy: Bands corresponding to ester carbonyls (~1700 cm⁻¹), aromatic C-H stretches, and thioglycoside functional groups are observed.
  • Optical Rotation: The α-anomer exhibits a distinct optical rotation confirming stereochemistry.
  • Chromatography: Silica gel chromatography with hexane/ethyl acetate mixtures is effective for purification.

Research Findings and Optimization Notes

  • The use of BF3·OEt2 as a Lewis acid catalyst is critical for the efficient formation of the thioglycoside at the anomeric center with high α-selectivity.
  • Benzoylation under controlled temperature and stoichiometry ensures selective protection of the 2,3,5-hydroxyl groups without over-acylation.
  • The optional use of tetraisopropyldisiloxane protecting groups on the 3,5-diols can improve regioselectivity and facilitate subsequent synthetic transformations.
  • Purification by silica gel chromatography is effective, though crystallization methods may be employed depending on scale and purity requirements.
  • Reported yields are consistently high (around 76-79%) for key steps, indicating a robust and reproducible synthetic route.

Comparative Context

While similar thioglycoside syntheses exist for other sugar derivatives (e.g., glucose, xylose), the preparation of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside requires careful control of stereochemistry and selective protection due to the furanose ring's conformational flexibility. The method outlined here is distinguished by its:

  • High α-selectivity in thioglycoside formation.
  • Efficient benzoylation of specific hydroxyl groups.
  • Use of mild conditions compatible with sensitive functional groups.

Q & A

Q. What are the established synthetic routes for p-tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside, and what critical reaction conditions ensure high stereoselectivity?

The synthesis typically involves sequential protection, glycosylation, and benzoylation steps. Key steps include:

  • Fischer glycosylation to form the thioglycoside core, using p-toluenethiol and BF₃·OEt₂ as a promoter to achieve α-anomeric selectivity .
  • Benzoylation under kinetic control with benzoyl chloride (BzCl) in pyridine to protect hydroxyl groups at positions 2, 3, and 4. Reaction temperature (0°C to room temperature) and stoichiometric ratios are critical to avoid over-benzoylation .
  • Purification via column chromatography (e.g., petroleum ether/EtOAc gradients) and crystallization from CH₂Cl₂/MeOH .

Q. How is the structural integrity of p-tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside confirmed post-synthesis?

  • 1H/13C NMR : Key signals include the anomeric proton (δ ~5.5–6.0 ppm, J₁,₂ ~3–4 Hz for α-configuration) and benzoyl carbonyl carbons (δ ~165–170 ppm) .
  • ESI-MS : Molecular ion peaks ([M+Na]⁺ or [M+H]⁺) are matched with theoretical masses. For example, a compound with M = 600 g/mol would show a peak at m/z 623 ([M+Na]⁺) .

Q. What solvents and catalysts are optimal for glycosylation reactions involving arabinofuranoside derivatives?

  • Solvents : Anhydrous CH₂Cl₂ or toluene for glycosylation; pyridine for benzoylation .
  • Catalysts : BF₃·OEt₂ promotes thioglycoside formation with α-selectivity, while AgOTf or NIS (N-iodosuccinimide) aids in glycosyl donor activation for oligosaccharide elongation .

Q. How do reaction conditions (e.g., temperature, pH) influence the yield of benzoylated intermediates?

  • Temperature : Lower temperatures (0°C) favor selective mono-/di-benzoylation, while room temperature accelerates full benzoylation .
  • Base : Pyridine acts as both solvent and base, neutralizing HCl generated during benzoylation to prevent acid-catalyzed side reactions .

Advanced Research Questions

Q. What strategies enable the construction of branched arabinofuranoside-containing glycolipids using p-tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside as a key building block?

  • Glycosyl donor activation : Use NIS/AgOTf in CHCl₃ to activate the thioglycoside for coupling with lipid acceptors (e.g., 8-O-hexadecyl glycerol derivatives) .
  • Branching : Iterative deprotection (e.g., NaOMe in MeOH for benzoyl removal) and re-glycosylation steps build linear or branched structures. For example, compound 36 (a hexasaccharide derivative) was synthesized via six sequential couplings .

Q. How can stereochemical inconsistencies in arabinofuranoside synthesis be resolved during oligomer assembly?

  • Anomeric control : BF₃·OEt₂ ensures α-selectivity during initial thioglycoside formation, while thermodynamic equilibration (e.g., mutarotation in polar solvents) may require re-optimization for longer chains .
  • Diastereomer separation : Use silica gel chromatography with gradients of EtOAc/hexane or preparative HPLC for challenging separations .

Q. What analytical techniques are recommended for detecting side products in benzoylation reactions?

  • TLC monitoring : Spotting with UV-active stains (e.g., ceric ammonium molybdate) reveals incomplete benzoylation (lower Rf spots) or over-benzoylated byproducts (higher Rf) .
  • 2D NMR (HSQC, COSY) : Resolves overlapping signals from regioisomers, such as misbenzoylated hydroxyl groups .

Q. How does the choice of protecting groups impact the reactivity of arabinofuranoside derivatives in glycosylation?

  • Benzoyl vs. acetyl : Benzoyl groups offer superior stability under acidic glycosylation conditions compared to acetyl, which may undergo migration or hydrolysis .
  • Temporary protections : Trityl or TBS groups at specific positions enable selective deprotection for sequential glycosylation .

Methodological Challenges & Solutions

Q. What protocols mitigate low yields in multi-step syntheses of arabinofuranoside oligomers?

  • Pre-activation : Pre-treat glycosyl donors with NIS/AgOTf for 10–15 minutes before adding acceptors, improving coupling efficiency .
  • High-dilution conditions : Reduce oligomerization side reactions during branching steps (e.g., <0.01 M in CHCl₃) .

Q. How can computational modeling aid in predicting the stereochemical outcomes of arabinofuranoside reactions?

  • DFT calculations : Model transition states to predict α/β selectivity based on glycosyl donor conformation and catalyst interactions .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. CH₂Cl₂) to optimize conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside
Reactant of Route 2
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p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside

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